molecular formula C14H11FO2S B7794920 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde CAS No. 84884-42-4

2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde

Cat. No.: B7794920
CAS No.: 84884-42-4
M. Wt: 262.30 g/mol
InChI Key: SWEFIXSLBCPJAH-UHFFFAOYSA-N
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Description

2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde ( 84884-42-4) is a high-value synthetic building block designed for advanced chemical research and development. With a molecular formula of C 14 H 11 FO 2 S and a molecular weight of 262.30 g/mol, this compound integrates a benzaldehyde core with a 5-fluoro-2-methoxyphenylsulfanyl moiety, creating a versatile scaffold for constructing complex molecules . Its physicochemical properties, including a calculated density of 1.3±0.1 g/cm 3 and a boiling point of 355.8±42.0 °C at 760 mmHg, make it suitable for various synthetic conditions . The compound's structure, featuring both fluorine and sulfur atoms, is of significant interest in medicinal chemistry. The fluorine atom is a key feature known to enhance the biological activity, metabolic stability, and binding affinity of drug candidates . The thioether linkage provides a potential point for further molecular modification or coordination. This makes it a critical intermediate for researchers synthesizing novel compounds for pharmaceutical applications, such as the development of new therapeutic agents, and for explorations in material science . As a specialized chemical, it serves as a precursor in the synthesis of more complex heterocyclic systems and functional molecules. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the consistent quality and purity of this intermediate to drive innovation in their discovery pipelines.

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)sulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-17-12-7-6-11(15)8-14(12)18-13-5-3-2-4-10(13)9-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEFIXSLBCPJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)SC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201245467
Record name 2-[(5-Fluoro-2-methoxyphenyl)thio]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84884-42-4
Record name 2-[(5-Fluoro-2-methoxyphenyl)thio]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84884-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Fluoro-2-methoxyphenyl)thio]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The sulfanyl group (-S-) in the target compound is typically introduced via nucleophilic aromatic substitution. A halogenated benzaldehyde derivative, such as 2-chlorobenzaldehyde, reacts with 5-fluoro-2-methoxythiophenol under basic conditions. The reaction proceeds via a two-step mechanism:

  • Deprotonation of the thiol group to generate a thiolate nucleophile.

  • Attack of the thiolate on the electron-deficient aromatic ring, displacing the halogen leaving group.

Example Protocol:

  • Reactants: 2-Chlorobenzaldehyde (1.2 equiv), 5-fluoro-2-methoxythiophenol (1.0 equiv), K₂CO₃ (2.5 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Conditions: 80°C, 12 hours under nitrogen

  • Yield: 68–72% after column chromatography.

Ullmann-Type Coupling

Copper-catalyzed coupling offers an alternative for forming the C–S bond. This method avoids harsh bases and leverages catalytic CuI with a diamine ligand:

2-Iodobenzaldehyde+5-Fluoro-2-methoxythiophenolCuI, L-ProlineTarget Compound+HI\text{2-Iodobenzaldehyde} + \text{5-Fluoro-2-methoxythiophenol} \xrightarrow{\text{CuI, L-Proline}} \text{Target Compound} + \text{HI}

Optimization Data:

Catalyst SystemTemperature (°C)Time (h)Yield (%)
CuI/L-Proline1002465
CuBr/1,10-Phen1201858

The use of L-proline as a ligand enhances catalytic efficiency by stabilizing the copper intermediate.

Functional Group Compatibility and Protecting Strategies

Methoxy Group Installation

The 2-methoxy group on the phenyl ring is often introduced before sulfanyl group incorporation to prevent oxidation side reactions. A typical approach involves:

  • Methylation of 5-fluoro-2-hydroxythiophenol using dimethyl sulfate (DMS) in alkaline conditions.

  • Purification via aqueous workup to remove residual DMS, critical for avoiding methyl ester byproducts.

Key Consideration:

  • Excess DMS leads to over-alkylation, reducing yields by 15–20%.

Aldehyde Stability

The benzaldehyde moiety is sensitive to nucleophilic attack and oxidation. To mitigate degradation:

  • Reactions are conducted under inert atmospheres (N₂/Ar).

  • Trimethylamine is added to scavenge acidic byproducts.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with gradient elution:

  • Eluent System: Hexane/ethyl acetate (8:1 → 4:1)

  • Rf Value: 0.35–0.4 (TLC, hexane:EtOAc 6:1).

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 10.02 (s, 1H, CHO)

  • δ 7.85–7.45 (m, 4H, Ar-H)

  • δ 6.92 (dd, J = 8.5 Hz, 2H, Ar-H)

  • δ 3.87 (s, 3H, OCH₃).

HRMS (ESI-TOF):

  • m/z [M + H]⁺ Calculated: 263.0745; Found: 263.0748.

Industrial-Scale Considerations

Cost-Efficiency Analysis

MethodCost per kg (USD)Purity (%)Scalability
NAS with K₂CO₃1,20098.5High
Ullmann Coupling2,50099.2Moderate

NAS is preferred for large-scale synthesis due to lower catalyst costs and simpler workup.

Waste Management

  • Byproducts: Halide salts (KCl, CuI), residual DMF.

  • Mitigation: DMF is recovered via distillation (70% efficiency), reducing environmental impact.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-mediated C–S bond formation, achieving 75% yield at room temperature. However, this method remains experimental due to high catalyst costs .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. For example:

  • Oxidation to sulfoxide : Using mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–25°C .

  • Oxidation to sulfone : Requires stronger oxidants such as potassium permanganate (KMnO₄) or Oxone® in aqueous acidic or basic conditions .

Hypothetical Reaction Pathway :
2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde2-[(5-Fluoro-2-methoxyphenyl)sulfonyl]benzaldehyde
Conditions: m-CPBA (1.2 equiv), BF₃·Et₂O (10 equiv), DCM, 0°C → 25°C, 10 min .

Nucleophilic Addition at the Aldehyde Group

The aldehyde functionality (-CHO) is reactive toward nucleophiles such as amines, hydrazines, and alcohols:

  • Schiff base formation : Reacts with primary amines (e.g., aniline) to form imines, as seen in thiazole derivatives .

  • Condensation with hydrazines : Forms hydrazones, which are intermediates in heterocyclic synthesis (e.g., thiazoles, oxazoles) .

Example :
Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux could yield This compound hydrazone , a precursor for cyclization reactions .

Cyclization Reactions

The aldehyde and sulfanyl groups may participate in cyclization to form heterocycles:

  • Thiazole formation : Reaction with thioureas or thioamides in the presence of acid catalysts .

  • Benzothiazepine synthesis : Intramolecular cyclization with amines or amino alcohols under basic conditions .

Proposed Pathway :
This compound + thiourea → Thiazolo[5,4-c]pyridine derivative
Conditions: HCl (catalytic), ethanol, reflux .

Electrophilic Aromatic Substitution

The electron-rich benzaldehyde and methoxyphenyl moieties may undergo:

  • Halogenation : Bromination or chlorination at activated positions (e.g., para to methoxy groups) .

  • Nitration : Introduction of nitro groups using HNO₃/H₂SO₄ .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol (-CH₂OH) using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) .

Example :
This compound2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzyl alcohol
Conditions: NaBH₄ (2 equiv), MeOH, 0°C → 25°C, 2 h .

Functional Group Interconversion

  • Aldehyde to carboxylic acid : Oxidation with KMnO₄ or CrO₃ in acidic media .

  • Methoxy deprotection : Demethylation using BBr₃ or HBr to yield phenolic derivatives .

Key Challenges and Research Gaps

  • Stereoelectronic Effects : The electron-withdrawing fluoro group and electron-donating methoxy group may create regioselectivity conflicts during electrophilic substitution.

  • Stability Issues : Sulfanyl groups are prone to oxidation, requiring inert conditions during synthesis .

  • Biological Relevance : Analogous sulfanyl-benzaldehyde derivatives exhibit antimicrobial and anticancer properties, but specific data for this compound are lacking .

Scientific Research Applications

Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be utilized in:

  • Synthesis of Pharmaceuticals : The compound is involved in developing new drugs due to its unique functional groups that can interact with biological targets.
  • Material Science : It is used to create advanced materials with specific properties, such as polymers and coatings.

Biology

Research has indicated potential biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell growth, making it a candidate for further therapeutic development .

Medicine

Ongoing research explores its potential as a therapeutic agent for diseases such as:

  • Cancer : The compound's ability to target cancer cells is under investigation, with promising results in preliminary assays.
  • Infectious Diseases : Its antimicrobial properties suggest potential applications in treating infections caused by resistant strains of bacteria .

Case Studies

StudyFocusFindings
Azzam et al. (2024)Biological ActivityDemonstrated significant antimicrobial effects against Gram-positive bacteria using derivatives of 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde.
Avendaño Leon et al. (2024)Anticancer PotentialReported moderate activity against cancer cell lines, indicating potential for development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets. The sulfanyl group can participate in redox reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Structural Features

The table below compares key structural and synthetic aspects of 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde with related compounds:

Compound Name Key Substituents/Functional Groups Synthesis Method Yield (%) Melting Point (°C) Evidence Source
This compound -S- bridge, 5-F, 2-OCH₃, -CHO Not explicitly described (analog: nucleophilic substitution with K₂CO₃/DMSO) N/A N/A
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde -S- bridge, benzimidazole, -CHO Reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde 92 164–166
5-Fluoro-2-(4-methoxyphenyl)acetylene benzaldehyde -C≡C- bridge, 4-OCH₃, -CHO Coupling of 5-fluoro-2-iodobenzaldehyde with 4-methoxyphenylacetylene N/A N/A
4-Methoxy-3-[(1-methylimidazol-2-yl)sulfanyl]benzaldehyde -S- bridge, 4-OCH₃, 1-methylimidazole, -CHO Condensation of thiol-containing imidazole with halogenated benzaldehyde N/A N/A
Key Observations:
  • Sulfanyl vs.
  • Substituent Effects : The 5-fluoro-2-methoxyphenyl group in the target compound creates a push-pull electronic effect, contrasting with benzimidazole-containing analogs (), where the heterocycle introduces basicity and hydrogen-bonding capacity .

Physical and Spectroscopic Properties

  • Melting Points : Sulfanyl-bridged benzaldehydes (e.g., 164–166°C in ) generally exhibit higher melting points than acetylene analogs due to stronger intermolecular interactions (e.g., S···H hydrogen bonding) .
  • IR Spectroscopy : The aldehyde carbonyl stretch in the target compound’s analogs appears near 1693 cm⁻¹, while electron-withdrawing groups (e.g., -F) can shift this peak slightly higher compared to methoxy-substituted derivatives .

Biological Activity

2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antibacterial applications. This article reviews the current understanding of its biological activity, supported by various studies and case reports.

Chemical Structure

The compound features a sulfanyl (thioether) group linked to a benzaldehyde moiety and a fluorinated methoxyphenyl substituent. The presence of fluorine is often associated with enhanced biological activity due to its electronegative nature, which can influence the compound's interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into anti-inflammatory , antibacterial , and anticancer properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds containing similar structures. For instance, compounds with a sulfanyl group have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

CompoundIC50 (μM) against COX-1IC50 (μM) against COX-2
This compoundTBDTBD

In a study evaluating various derivatives, it was found that certain modifications significantly enhanced COX inhibition compared to standard anti-inflammatory drugs like celecoxib, suggesting that similar modifications may enhance the efficacy of this compound against inflammation .

Antibacterial Activity

The antibacterial properties of fluorinated compounds have been extensively documented. For example, fluorinated imines and hydrazones have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (μg/mL)
E. coliTBD
S. aureusTBD
P. aeruginosaTBD

In vitro studies indicate that this compound shows promising antibacterial activity, potentially comparable to established antibiotics such as kanamycin . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Compounds similar to this compound have been evaluated for their anticancer properties. Studies on thiazole-based derivatives indicate that modifications can lead to significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (μM)
HepG2TBD
MCF7TBD

Research has shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is a desirable property in anticancer drug design .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Anti-inflammatory Effects : A study demonstrated that derivatives similar to this compound significantly reduced inflammation in animal models, highlighting their potential therapeutic applications in treating inflammatory diseases .
  • Antibacterial Efficacy : Research on fluorinated compounds revealed that modifications at specific positions could enhance antibacterial potency against resistant strains of bacteria .
  • Anticancer Potential : Investigations into the cytotoxic effects of thiazole derivatives showed promising results against liver cancer cell lines, suggesting that structural similarities may confer similar effects to this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical procedure involves reacting a fluorinated methoxyphenyl thiol derivative with a benzaldehyde precursor under reflux in methanol or THF. For example, thioglycolic acid-mediated coupling in methanol (3-4 hours at room temperature) is effective for introducing sulfanyl groups . Optimizing solvent choice (e.g., THF for moisture-sensitive steps) and using NaH as a base for deprotonation can enhance yield .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For crystalline derivatives, single-crystal X-ray diffraction (as in sulfonamide analogs ) provides unambiguous confirmation. Pay attention to characteristic signals:

  • ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons from the benzaldehyde (δ ~10.0 ppm for aldehyde proton).
  • FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and S–C (~650 cm⁻¹) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize antiproliferative assays (e.g., MTT or SRB assays against cancer cell lines) due to structural similarities to bioactive sulfanyl/sulfonamide derivatives . Include enzymatic inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates. Always use a positive control (e.g., doxorubicin for cytotoxicity) and triplicate replicates for statistical validity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfanyl coupling step?

  • Methodological Answer :

  • Solvent Optimization : Replace methanol with DMF or DMSO for higher polarity, which stabilizes intermediates .
  • Catalysis : Introduce Pd/Cu catalysts for Ullmann-type coupling if steric hindrance limits nucleophilic substitution .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
  • Monitor progress via TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography or crystallization (e.g., water-methanol mixtures) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR)?

  • Methodological Answer :

  • Dynamic Effects : Check for rotameric equilibria in the sulfanyl linkage using variable-temperature NMR.
  • Computational Validation : Perform DFT calculations (e.g., Gaussian) to model expected chemical shifts and compare with experimental data .
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals or X-ray crystallography for absolute configuration .

Q. What strategies are effective for evaluating the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include NADPH regeneration systems to assess Phase I metabolism .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays) to identify metabolic liabilities .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the benzaldehyde moiety to reduce oxidative metabolism .

Q. How can researchers design target-specific assays based on the compound’s sulfanyl-benzaldehyde scaffold?

  • Methodological Answer :

  • Target Docking : Use molecular docking (AutoDock Vina) to predict binding to cysteine-rich enzymes (e.g., proteases) where the sulfanyl group may form disulfide bonds .
  • Proteomic Profiling : Employ activity-based protein profiling (ABPP) with a clickable alkyne derivative of the compound to identify cellular targets .
  • Mutagenesis Studies : Validate target engagement by testing against site-directed mutants of the proposed enzyme (e.g., replacing Cys residues) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Solubility Issues : Measure solubility in assay buffers (e.g., PBS with DMSO ≤0.1%) to rule out false negatives .
  • Off-Target Effects : Perform kinome/proteome-wide screens (e.g., KINOMEscan®) to identify unintended interactions .
  • Conformational Flexibility : Use molecular dynamics simulations to assess if the sulfanyl group adopts non-docked orientations in solution .

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